Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Description
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. This compound is synthesized via strategies such as tandem cycloaddition-cyclization or Huisgen azide-alkyne cycloaddition (CuAAC), often leveraging "click chemistry" principles . Its methyl ester group enhances solubility and serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) .
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-14-7(13)4-5-6(12)8-2-3-11(5)10-9-4/h2-3H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUSYZUKBHHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143625 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039766-71-6 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039766-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate typically involves the construction of the fused triazolo-pyrazine core through condensation reactions between appropriately substituted precursors, followed by functional group modifications to install the methyl ester and keto functionalities.
Preparation via Condensation of Diamino-Triazole and 1,2-Dicarbonyl Compounds
One of the foundational methods to synthesize 1,2,3-triazolo-fused pyrazines, including related analogs, was reported by Lovelette et al. This approach involves:
- Starting Materials : 4,5-diamino-1,2,3-triazole and 1,2-dicarbonyl compounds (e.g., glyoxal, benzil).
- Reaction : Condensation of the diamino-triazole with the dicarbonyl compound under controlled conditions.
- Outcome : Formation of 1,2,3-triazolo[1,5-a]pyrazine derivatives with yields ranging from 30–35%.
The diamino-triazole precursor is prepared by treating a carbamate intermediate with a strong base. The carbamate itself is derived from a carbonyl azide prepared by refluxing benzyl azide with ethyl cyanoacetate and sodium ethoxide. This method offers structural diversity by varying the substituents on the triazole and the dicarbonyl compound but is limited by the need for symmetrical dicarbonyls to avoid isomer mixtures.
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyl azide + ethyl cyanoacetate + NaOEt reflux in ethanol | Carbonyl azide intermediate | - | Precursor for carbamate |
| 2 | Carbonyl azide + base | Carbamate intermediate | - | Precursor for diamino-triazole |
| 3 | Carbamate + base | 4,5-Diamino-1,2,3-triazole | - | Key heterocyclic intermediate |
| 4 | Diamino-triazole + 1,2-dicarbonyl compound | 1,2,3-Triazolo[1,5-a]pyrazine derivatives | 30–35 | Condensation yields triazolopyrazine |
This method is well-documented in the literature for synthesizing fused triazolo-pyrazines, including analogs of methyl 4-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate.
Multi-Step Synthesis via Functional Group Transformations on Pyrrolo[1,2-a]pyrazine Derivatives
Another advanced synthetic route involves the preparation of related tetrahydro-pyrrolo[1,2-a]pyrazine carboxamide compounds, which share structural similarities with the target compound. The key steps include:
- Starting Material : Benzylated and protected pyrrolo[1,2-a]pyrazine derivatives.
- Reduction : Using reducing agents to convert keto groups to hydroxy groups.
- Methoxylation and Cyanation : Conversion of hydroxy groups to methoxy and then cyano groups via standard organic transformations.
- Deprotection : Removal of protecting groups (e.g., Boc, benzyl).
- Acylation : Reaction with oxalyl chloride to introduce oxo functionalities.
- Catalytic Hydrogenation : Final reduction steps to yield the tetrahydro-fused heterocycle.
This sequence allows for precise control over stereochemistry and functional group placement, enabling the synthesis of optically active compounds and derivatives with specific pharmacological profiles.
This method is detailed in patent literature and allows for the synthesis of compounds with high purity and stereochemical control, suitable for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Feature | Condensation Method (Diamino-Triazole + Dicarbonyl) | Multi-Step Functional Group Transformation Method |
|---|---|---|
| Starting Materials | Diamino-triazole, symmetrical 1,2-dicarbonyls | Protected pyrrolo[1,2-a]pyrazine derivatives |
| Complexity | Moderate | High |
| Yield Range | 30–35% | Variable; generally higher with purification steps |
| Structural Diversity | Limited by dicarbonyl symmetry | High, with stereochemical control |
| Scalability | Suitable for small to medium scale | Suitable for pharmaceutical scale |
| Stereochemical Control | Limited | High |
| Application | Research and initial synthesis | Pharmaceutical development |
Research Findings and Notes
- The condensation method provides a straightforward route but suffers from limited yields and potential isomeric mixtures when asymmetrical dicarbonyls are used.
- The multi-step synthetic route allows for the preparation of optically active forms, which is crucial for biological activity and drug development.
- Protecting group strategies (e.g., Boc, benzyl) and functional group interconversions are essential to achieve the desired substitution pattern and ring fusion.
- Catalytic hydrogenation is a key step to reduce unsaturated intermediates to the tetrahydro form.
- The preparation methods have been validated in the context of thrombin inhibitor development, showing the importance of these compounds in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
- IUPAC Name : Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- CAS Number : 136738-23-3
The compound features a triazolo-pyrazine core which is known for its versatility in drug design and biological activity.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry for several reasons:
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows for interactions with biological targets that could inhibit the growth of bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can interfere with cancer cell proliferation. The triazole moiety may enhance the compound's ability to act as an anticancer agent by targeting specific pathways involved in tumor growth.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for the preparation of more complex molecules. Its unique structure allows chemists to explore various chemical modifications leading to new derivatives with potentially enhanced biological activities.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant inhibition against various strains of bacteria and fungi. This compound was included in these studies due to its structural similarity to known bioactive compounds.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate Antimicrobial | |
| Triazole Derivative A | Strong Antimicrobial | |
| Triazole Derivative B | Weak Antimicrobial |
Anticancer Research
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines such as HeLa and MCF-7. The results indicated that some derivatives exhibited significant cytotoxicity.
| Derivative | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 1 | HeLa | 15 | |
| Derivative 2 | MCF-7 | 20 | |
| Methyl 4-oxo... | HeLa & MCF-7 | >30 |
Mechanism of Action
The mechanism of action of methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- The tert-butyldimethylsilyl derivative (78% yield) benefits from a one-pot process, avoiding multistep routes used in early syntheses (e.g., Chandrasekaran’s work) .
- Copper-free Huisgen reactions (thermal) are employed for silylated derivatives, whereas Cu(I) catalysts are typical for aromatic triazoles .
- The methyl ester derivative’s synthesis emphasizes efficiency, though yields are comparable to carboxamide derivatives (e.g., antidiabetic agent in ).
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Properties
Key Observations :
Biological Activity
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound belonging to the triazole family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.19 g/mol. Its structure features a fused triazole and pyrazine ring system that contributes to its biological activity.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:
- In vitro studies show that derivatives of triazolo-pyrazine exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.83 ± 0.07 µM for A549) .
- Mechanism of Action : The anti-cancer effects are believed to stem from the compound's ability to inhibit specific kinases involved in tumor growth and progression.
2. Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties:
- It acts as an inhibitor of c-Met kinase with nanomolar potency (IC50 = 48 nM), which is crucial in many cancers due to its role in cell proliferation and survival .
- The interaction with enzymes is hypothesized to occur through binding at active sites, thereby blocking the enzymatic activity essential for tumor cell survival.
3. Antimicrobial Properties
While less extensively studied than its anticancer properties, preliminary data suggest that methyl triazolo-pyrazines may also exhibit antimicrobial activity:
Research Findings and Case Studies
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Ugi–Huisgen tandem | 83% | Toluene, triethylamine, 24 h reflux | |
| Click chemistry | >95% | Cu(I) catalyst, RT, aqueous conditions | |
| Pd-Cu catalysis | 70–90% | Arylboronic acids, 12 h at 80°C |
How can regioselectivity challenges in cycloaddition reactions be addressed during synthesis?
Answer:
Regioselectivity in triazole formation is influenced by:
- Catalyst choice : Copper(I) ensures 1,4-regioselectivity in click chemistry, whereas ruthenium catalysts favor 1,5-products .
- Substrate design : Pre-organized azide-alkyne pairs (e.g., intramolecular reactions) reduce competing pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Pd-Cu systems .
What analytical techniques are critical for characterizing this compound?
Answer:
- Melting point analysis : Used for preliminary purity assessment (e.g., mp 252–254°C) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
- HPLC-MS : Validates purity (>95%) and molecular weight .
How can contradictions in reported reaction yields be resolved?
Answer:
Discrepancies arise from:
- Catalyst loading : Higher Cu(I) concentrations (10 mol%) improve yields in click chemistry vs. lower loadings in Ugi reactions .
- Reaction time : Extended reflux (24 h) in toluene maximizes cyclization efficiency , while Pd-Cu systems require shorter durations .
- Substrate scope : Bulky aryl groups in Ugi reactions reduce yields compared to alkyl derivatives .
What strategies are used to evaluate biological activity?
Answer:
Q. Table 2: Biological Targets and Assays
How can reaction conditions be optimized for scale-up?
Answer:
- Solvent selection : Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale Ugi reactions .
- Catalyst recycling : Magnetic Cu@ABA-Fe₃O₄-@SiO₂ nanoparticles enable reuse in click chemistry .
- Flow chemistry : Continuous flow systems reduce reaction time from hours to minutes .
What advanced purification methods ensure high purity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
